5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Catalog No.
S739295
CAS No.
341978-66-3
M.F
C8H6FN3O
M. Wt
179.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine

CAS Number

341978-66-3

Product Name

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

InChI

InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

InChI Key

MECVUWDGVBDYDC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)N
  • Availability: Some commercial suppliers offer 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine, indicating its potential use in research applications [, ].

  • Structural Features: The presence of the 1,3,4-oxadiazole ring and the amine group suggests 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine could be investigated for its biological activities. Oxadiazoles are a class of heterocyclic compounds with diverse pharmacological properties. However, specific research into the biological activity of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is not documented in available scientific literature.

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound classified under the oxadiazole derivatives. Its molecular formula is C₈H₆FN₃O, and it has a molar mass of 179.15 g/mol. The compound features a fluorophenyl group at the 5-position and an amino group at the 2-position of the oxadiazole ring. It is known for its potential biological activities and has garnered interest in medicinal chemistry due to its structural properties and functional groups that may interact with various biological targets .

  • There is no scientific literature available on the mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine.
  • Due to the lack of specific information, it's important to consider general safety precautions when handling unknown organic compounds. These may include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when working with the compound.
Typical for oxadiazole derivatives. Notably, it can participate in:

  • Ammonolysis: Under alkaline conditions, it reacts with ammonia to generate other derivatives or related compounds .
  • Cyclization Reactions: It can be synthesized through cyclization methods involving carbothioamides and mercuric chloride as a catalyst, producing various oxadiazole derivatives .

Research indicates that 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine exhibits significant biological activity. It has been studied for its potential as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B) and cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase). The compound showed promising inhibition in the low micromolar range against these enzymes, suggesting its potential therapeutic applications in treating neurological disorders .

The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

  • Preparation of Carbothioamides: This is done by reacting isothiocyanates with acid hydrazides.
  • Cyclization: The carbothioamides are then cyclized using mercuric chloride as a catalyst in the presence of triethylamine and dimethylformamide (DMF) to yield the oxadiazole derivatives .
  • Purification: The resulting compounds are purified through recrystallization techniques.

These methods yield various oxadiazole derivatives with different substituents, allowing for structural diversity in biological testing.

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine has several notable applications:

  • Medicinal Chemistry: Due to its inhibitory effects on key enzymes involved in neurodegenerative diseases, it is being explored as a potential therapeutic agent.
  • Research: It serves as a model compound for studying structure-activity relationships within the class of oxadiazoles.

The compound's unique structure also makes it suitable for further modifications to enhance its biological activity or selectivity.

Studies have focused on the interaction of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine with various biological targets. For instance:

  • Binding Affinity: It has been shown to bind effectively to the active sites of monoamine oxidase B, demonstrating strong hydrogen bonding interactions with specific amino acid residues.
  • Inhibition Profiles: The compound exhibits varying degrees of inhibition against MAO-A and MAO-B, indicating potential multitargeting capabilities which are valuable in drug design .

Several compounds share structural similarities with 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine312272-59-60.92
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine7659-07-60.98
5-(p-Tolyl)-1,3,4-oxadiazol-2-amine33621-60-20.90
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine109060-64-20.90
5-Phenyl-1,3,4-oxadiazol-2-amine1612-76-60.90

These compounds are characterized by variations in their phenyl substituents while maintaining the core oxadiazole structure. The presence of different functional groups can influence their biological activities and properties.

XLogP3

1.2

Wikipedia

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Dates

Modify: 2023-08-15

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